molecular formula C9H7ClFN B13608491 3-Chloro-2-fluorophenylpropanenitrile

3-Chloro-2-fluorophenylpropanenitrile

Cat. No.: B13608491
M. Wt: 183.61 g/mol
InChI Key: HKSYMZKPYGZZCH-UHFFFAOYSA-N
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Description

3-Chloro-2-fluorophenylpropanenitrile is an organic compound with the molecular formula C9H7ClFN. It is a derivative of phenylpropanenitrile, where the phenyl ring is substituted with chlorine and fluorine atoms. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Chloro-2-fluorophenylpropanenitrile can be synthesized through several methods. One common approach involves the reaction of 3-chloro-2-fluorobenzaldehyde with a suitable nitrile source under specific conditions. The reaction typically requires a base such as sodium hydride or potassium carbonate and is carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran. The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-fluorophenylpropanenitrile undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

    Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Reduction: Lithium aluminum hydride in ether or catalytic hydrogenation using palladium on carbon.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

Major Products Formed

    Substitution: Products with different functional groups replacing chlorine or fluorine.

    Reduction: Amines or other reduced derivatives.

    Oxidation: Carboxylic acids or other oxidized compounds.

Scientific Research Applications

3-Chloro-2-fluorophenylpropanenitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a precursor in the development of pharmaceutical compounds.

    Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-chloro-2-fluorophenylpropanenitrile exerts its effects depends on the specific reactions it undergoes. For example, in nucleophilic aromatic substitution, the electron-withdrawing effects of the chlorine and fluorine atoms facilitate the attack of nucleophiles on the aromatic ring. In reduction reactions, the nitrile group is converted to an amine through the transfer of electrons from the reducing agent.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-2-fluorobenzaldehyde: A precursor in the synthesis of 3-chloro-2-fluorophenylpropanenitrile.

    3-Chloro-2-fluorophenol: Another derivative of the same phenyl ring with different functional groups.

    2-Chloro-3-fluorophenylacetonitrile: A structural isomer with the same molecular formula but different arrangement of atoms.

Uniqueness

This compound is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct reactivity and properties compared to other similar compounds. This uniqueness makes it valuable in various synthetic and research applications.

Properties

Molecular Formula

C9H7ClFN

Molecular Weight

183.61 g/mol

IUPAC Name

3-(3-chloro-2-fluorophenyl)propanenitrile

InChI

InChI=1S/C9H7ClFN/c10-8-5-1-3-7(9(8)11)4-2-6-12/h1,3,5H,2,4H2

InChI Key

HKSYMZKPYGZZCH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)F)CCC#N

Origin of Product

United States

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